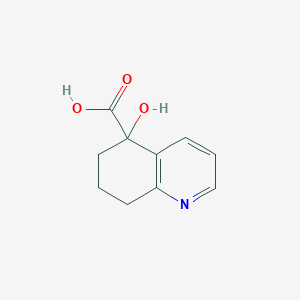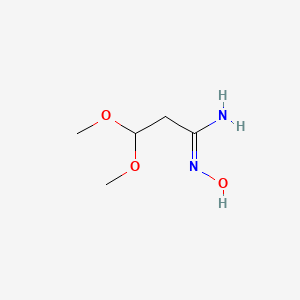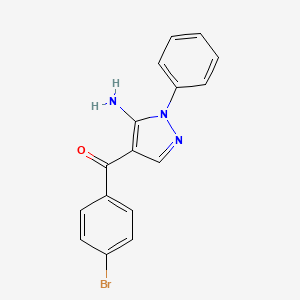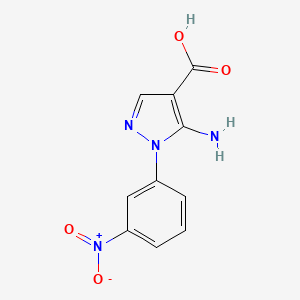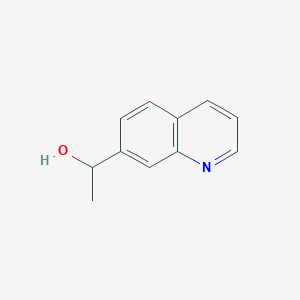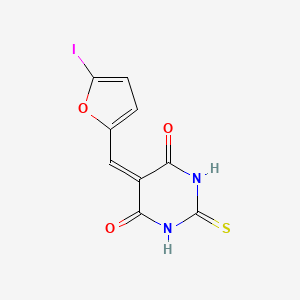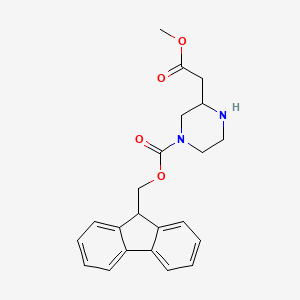
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, commonly known as 5-bromomethyl-2-thioxo-4,6-pyrimidinedione, is a heterocyclic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrimidine and is used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to react with other molecules and form covalent bonds. Additionally, it is believed that the bromine atom of the compound can act as a nucleophile and react with other molecules, forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione are not fully understood. However, it is believed that the compound may be able to interact with certain enzymes and proteins in the body, leading to changes in their activity. Additionally, the compound may be able to interact with certain hormones and neurotransmitters, leading to changes in their levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its ability to react with other molecules and form covalent bonds, its ability to act as a nucleophile, and its ability to interact with certain enzymes and proteins. Additionally, the compound is relatively stable and has a low toxicity.
The limitations of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its instability in the presence of light and air, its limited solubility in water, and its potential to cause irritation to the skin and eyes. Additionally, the compound may be toxic if ingested or inhaled.
Orientations Futures
The future directions for 5-bromomethyl-2-thioxo-4,6-pyrimidinedione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active molecules and pharmaceuticals. Additionally, further research into its stability, solubility, and toxicity is needed. Finally, further research into its potential use in biotechnology, such as gene editing, is also needed.
Méthodes De Synthèse
The synthesis of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is based on a two-step reaction. The first step involves the reaction of 5-bromo-2-thioxo-4,6-pyrimidinedione with a primary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione. The second step involves the reaction of the 5-bromomethyl-2-thioxo-4,6-pyrimidinedione with a secondary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione.
Applications De Recherche Scientifique
5-bromomethyl-2-thioxo-4,6-pyrimidinedione is used in many scientific research applications. It has been used in the synthesis of biologically active molecules, such as 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione and 5-bromo-3,4-dimethyl-2-thioxo-4,6-pyrimidinedione. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 5-bromo-1,3-dioxane and 5-bromo-1,4-dioxane. Additionally, it has been used in the synthesis of various pharmaceuticals, such as 5-bromo-2-thioxo-4,6-pyrimidinedione and 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione.
Propriétés
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXZKTMFUIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)


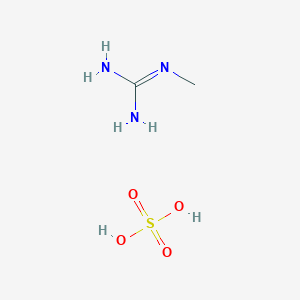
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
